3-Cloro-2,6-dinitrotolueno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

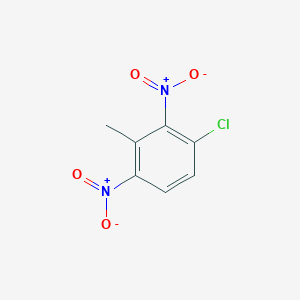

3-Chloro-2,6-dinitrotoluene is a chlorinated and nitrated derivative of toluene, a compound that has been studied for its unique crystal and molecular structure. The compound is characterized by the presence of chloro and nitro substituents on the benzene ring of toluene, which significantly alter its chemical and physical properties.

Synthesis Analysis

The synthesis of chloro-nitro compounds related to 3-Chloro-2,6-dinitrotoluene involves a multi-step process. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a structurally related compound, was achieved by nitrating the corresponding 4-chromanone at the 3 position followed by chlorination of the nitration product . This method indicates that similar procedures could be applied to synthesize 3-Chloro-2,6-dinitrotoluene, with careful control of the reaction conditions to ensure the correct placement of the chloro and nitro groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-2,6-dinitrotoluene has been determined using various analytical techniques such as IR, NMR, MS, and X-ray crystallography . For example, the related compound 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone crystallizes as a pair of enantiomers and exhibits a half-chair conformation of the pyranone ring, with the chloro and nitro groups occupying pseudoequatorial and pseudoaxial positions, respectively . This suggests that 3-Chloro-2,6-dinitrotoluene may also exhibit interesting conformational characteristics due to the steric and electronic effects of its substituents.

Chemical Reactions Analysis

The presence of nitro groups in compounds like 3-Chloro-2,6-dinitrotoluene can lead to various chemical reactions, particularly those involving reduction or further substitution. The nitro group at the 6 position is known to conjugate with the benzene ring, which could influence the reactivity of the compound . Additionally, the steric repulsion between substituents, as observed in 2,6-dinitrotoluene, can affect the compound's reactivity by altering bond angles and the overall molecular geometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2,6-dinitrotoluene are influenced by its molecular structure. For instance, the dihedral angles between the nitro group planes and the benzene plane, as well as the steric repulsion between the methyl and nitro groups, can affect the compound's melting point, solubility, and density . The chiral nature of related compounds, as seen in 2,6-dinitrotoluene, suggests that 3-Chloro-2,6-dinitrotoluene may also exhibit optical activity, although the absolute configuration would need to be determined to confirm this .

Aplicaciones Científicas De Investigación

- Aplicación: Ciertas cepas bacterianas, como Diaphorobacter sp. cepa DS2, han sido identificadas por su capacidad para degradar TNT (2,4,6-trinitrotolueno) y compuestos relacionados. Si bien el 3-Cl-2,6-DNT no es degradado directamente por la misma enzima (3-nitrotolueno dioxigenasa), puede servir como fuente de carbono y nitrógeno para estas bacterias. Esto sugiere que la cepa DS2 podría ser útil para eliminar 3-Cl-2,6-DNT de sitios contaminados .

- Aplicación: Comprender la cinética de su formación junto con otros nitrotoluenos (por ejemplo, 2,4-DNT y 2,6-DNT) ayuda a controlar mejor la reacción. Los investigadores estudian la formación simultánea de estos compuestos durante la nitración del o-nitrotolueno .

- Aplicación: Los investigadores exploran enzimas (por ejemplo, reductasas de N-etilmaleimida) responsables de la reducción inicial del grupo nitro y el anillo aromático. Este conocimiento informa las estrategias de biorremediación y minimiza los intermediarios indeseables .

Remediación Ambiental y Biodegradación

Cinética de Nitración y Control

Exploración de la Vía Metabólica

Safety and Hazards

3-Chloro-2,6-dinitrotoluene is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Direcciones Futuras

The future directions for the study of 3-Chloro-2,6-dinitrotoluene could involve a deeper understanding of the kinetics of 2-MNT nitration to optimize industrial production conditions and reduce the occurrence of side reactions in the process of toluene mononitration . The application of microreactors is expected to achieve accurate control of temperature in nitration kinetic study .

Mecanismo De Acción

Target of Action

It is known that nitrotoluenes, in general, can interact with various enzymes and proteins within biological systems .

Mode of Action

Nitrotoluenes are known to undergo reductive transformation of their nitro groups . This process involves the reduction of the nitro groups to amines, which can then interact with various biological targets .

Biochemical Pathways

Nitrotoluenes can be incorporated into various biochemical pathways due to their reductive transformation . The production of amines through this process can affect various biochemical pathways, potentially leading to downstream effects such as the production of reactive oxygen species .

Pharmacokinetics

Nitrotoluenes are generally lipophilic, suggesting they may be readily absorbed and distributed within the body . The metabolism of nitrotoluenes involves the reduction of the nitro groups, potentially leading to the formation of various metabolites .

Result of Action

The reduction of the nitro groups in nitrotoluenes can lead to the production of reactive intermediates, which can cause oxidative stress and potential cellular damage .

Action Environment

The action, efficacy, and stability of 3-Chloro-2,6-dinitrotoluene can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the reductive transformation of the nitro groups . Additionally, factors such as pH and temperature can also influence the stability and reactivity of the compound .

Propiedades

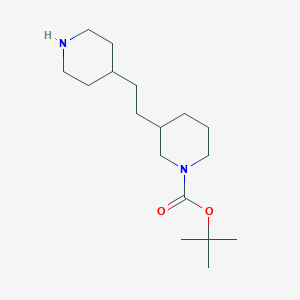

IUPAC Name |

1-chloro-3-methyl-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYUYBKDVYCJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79913-56-7 |

Source

|

| Record name | 1-chloro-3-methyl-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)

![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)